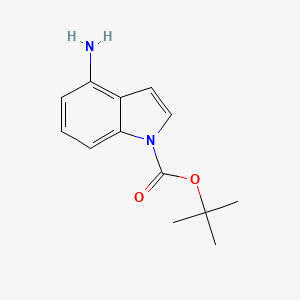

1-Boc-4-aminoindole

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Boc-4-aminoindole typically involves the protection of the amino group on the indole ring. One common method starts with 4-nitroindole, which undergoes reduction to form 4-aminoindole. The amino group is then protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

1-Boc-4-aminoindole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas to yield reduced derivatives.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce fully hydrogenated compounds.

Aplicaciones Científicas De Investigación

1-Boc-4-aminoindole has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives used in drug discovery and development.

Biology: The compound is used in the study of biological pathways involving indole derivatives, which are crucial in various physiological processes.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Boc-4-aminoindole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological activities. For instance, they can modulate enzyme activity, interact with DNA, and affect signal transduction pathways . The exact mechanism may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

1-Boc-4-aminoindole can be compared with other indole derivatives such as:

4-aminoindole: Lacks the Boc protection, making it more reactive in certain chemical reactions.

1-Boc-3-aminoindole: Similar in structure but with the amino group at a different position, leading to different reactivity and applications.

Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions compared to synthetic derivatives.

The uniqueness of this compound lies in its Boc-protected amino group, which provides stability and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis.

Actividad Biológica

1-Boc-4-aminoindole is a compound of significant interest in medicinal chemistry and biological research due to its structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of the amino group. This modification enhances its stability and solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Indole derivatives are known to exhibit diverse pharmacological effects, including:

- Modulation of Enzyme Activity : The compound can influence enzyme functions, potentially impacting metabolic pathways.

- Receptor Binding : It has been shown to bind with high affinity to several receptors, which may lead to varied physiological responses.

- DNA Interaction : Indole derivatives can intercalate into DNA, affecting gene expression and cellular processes.

Biological Applications

This compound has been utilized in several research areas:

- Anticancer Research : As part of the indole family, it is being investigated for its potential anticancer properties. Studies suggest that indole derivatives can induce apoptosis in cancer cells through various pathways.

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit activity against pathogens such as Mycobacterium tuberculosis. For instance, 4-aminoindole has been identified as a potent antitubercular agent, acting as a prodrug that releases an active metabolite upon hydrolysis .

- Drug Development : The compound serves as an intermediate in synthesizing more complex indole derivatives used in drug discovery efforts aimed at treating various diseases, including malaria and tuberculosis .

Antitubercular Activity

A notable study investigated the antitubercular properties of indole derivatives, including 4-aminoindole. The findings demonstrated that these compounds inhibited the growth of Mycobacterium tuberculosis at low micromolar concentrations. Specifically, 4-aminoindole showed a minimum inhibitory concentration (MIC) of approximately 4.68 μM against Mtb .

| Compound | MIC (μM) | Activity Description |

|---|---|---|

| 4-Aminoindole | 4.68 | Potent against M. tuberculosis |

| C1 (Carboxamide) | Varies | Prodrug releasing active metabolite |

Antimalarial Potential

Another study highlighted the efficacy of aminoindoles against Plasmodium falciparum, demonstrating IC50 values ranging from 200 to 285 nM in vitro. These compounds were subsequently optimized for improved potency and pharmacokinetic properties .

| Compound | IC50 (nM) | Efficacy Description |

|---|---|---|

| Genz-644442 | 200-285 | Potent inhibitor against P. falciparum |

| Genz-668764 | >99% | Effective in vivo against P. berghei |

Propiedades

IUPAC Name |

tert-butyl 4-aminoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLWIGZVXJTALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646558 | |

| Record name | tert-Butyl 4-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-30-4 | |

| Record name | 1,1-Dimethylethyl 4-amino-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.